3-Amino-1-cycloheptylpropan-1-ol
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Overview
Description
3-Amino-1-cycloheptylpropan-1-ol is a chemical compound with the molecular formula C10H21NO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cycloheptylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with nitromethane to form a nitroalkane intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the addition of a hydroxyl group to the amine, typically through a reaction with an epoxide or an alcohol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cycloheptylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: 3-Amino-1-cycloheptylpropan-1-amine.
Substitution: 3-Halo-1-cycloheptylpropan-1-ol or 3-Ether-1-cycloheptylpropan-1-ol.
Scientific Research Applications
3-Amino-1-cycloheptylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-cycloheptylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-cyclohexylpropan-1-ol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
3-Amino-1-cyclopentylpropan-1-ol: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
3-Amino-1-cycloheptylpropan-1-ol is unique due to its larger cycloheptyl ring, which can influence its chemical reactivity and biological activity. The size and flexibility of the cycloheptyl ring can affect the compound’s ability to interact with molecular targets, making it distinct from its smaller-ring analogs.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-amino-1-cycloheptylpropan-1-ol |
InChI |
InChI=1S/C10H21NO/c11-8-7-10(12)9-5-3-1-2-4-6-9/h9-10,12H,1-8,11H2 |
InChI Key |
JFYLDGXVTSJJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(CCN)O |
Origin of Product |
United States |
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